5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
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Overview
Description
5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine typically involves the reaction of hydrazonoyl halides with thiazole derivatives. One common method includes the use of ethanol and triethylamine as solvents and catalysts, respectively . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .
Scientific Research Applications
5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the thiazole and pyridine rings.
Thiazolidine derivatives: These compounds have a similar thiazole ring but lack the fused pyridine ring.
Sulfone derivatives: These compounds contain a sulfone group but may have different core structures.
Uniqueness
5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is unique due to its specific combination of functional groups and fused ring structure.
Properties
CAS No. |
904011-11-6 |
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Molecular Formula |
C13H14N2O2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C13H14N2O2S2/c1-19(16,17)15-8-7-11-12(9-15)18-13(14-11)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
XEHROMRMTDRCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)C3=CC=CC=C3 |
solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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